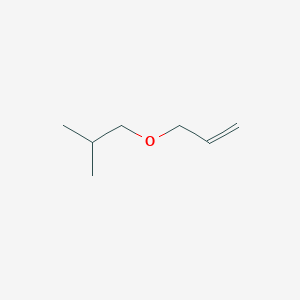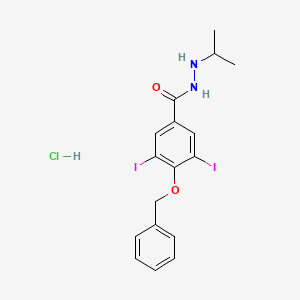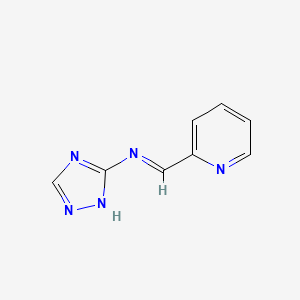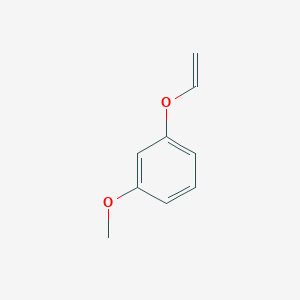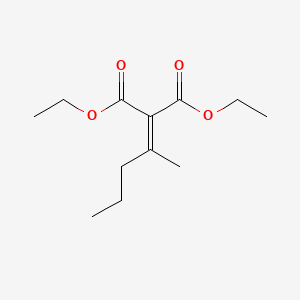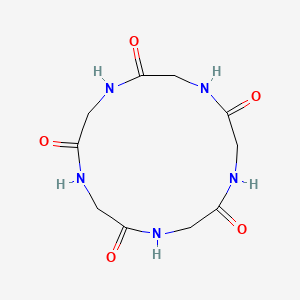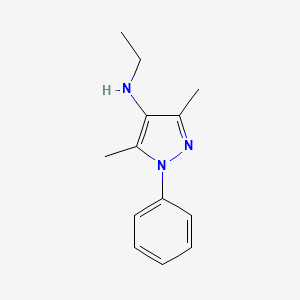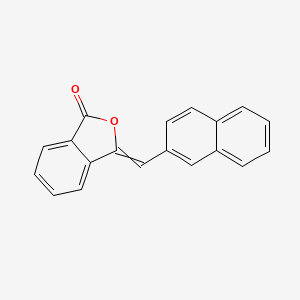
1(3H)-Isobenzofuranone, 3-(2-naphthalenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1(3H)-Isobenzofuranone, 3-(2-naphthalenylmethylene)- can be achieved through several synthetic routes. One common method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative, which is prepared via a domino three-component coupling reaction of an aryne precursor with dimethylformamide (DMF) and an active methylene compound such as dimedone . The reaction conditions typically involve the use of anhydrous tetra-n-butylammonium fluoride (TBAF) as a catalyst at room temperature for several hours.
Analyse Chemischer Reaktionen
1(3H)-Isobenzofuranone, 3-(2-naphthalenylmethylene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve electrophilic aromatic substitution, where the naphthalene ring can be functionalized with different substituents. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the naphthalene or isobenzofuranone moieties.
Wissenschaftliche Forschungsanwendungen
1(3H)-Isobenzofuranone, 3-(2-naphthalenylmethylene)- has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial and antioxidant agent Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development
Wirkmechanismus
The mechanism of action of 1(3H)-Isobenzofuranone, 3-(2-naphthalenylmethylene)- involves its interaction with molecular targets through various pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological molecules, which can lead to inhibition of microbial growth or scavenging of free radicals. The specific pathways involved depend on the biological target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1(3H)-Isobenzofuranone, 3-(2-naphthalenylmethylene)- can be compared with other similar compounds such as 1,2,3,4-tetrahydro-1-naphthalenone and 2-naphthalenemethanol. These compounds share structural similarities but differ in their functional groups and reactivity. For example, 1,2,3,4-tetrahydro-1-naphthalenone has a saturated ring system, while 2-naphthalenemethanol has a hydroxyl group instead of a ketone.
Eigenschaften
CAS-Nummer |
13102-93-7 |
|---|---|
Molekularformel |
C19H12O2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
3-(naphthalen-2-ylmethylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C19H12O2/c20-19-17-8-4-3-7-16(17)18(21-19)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12H |
InChI-Schlüssel |
SXVPWSRPVGNBJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C3C4=CC=CC=C4C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)
